3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Description
This compound is a propanoic acid derivative featuring two distinct substituents:
- 3-position: A 4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl group, where the tert-butyloxycarbonyl (Boc) moiety acts as a protective group for amines or hydroxyls.
- 2-position: A phenylmethoxycarbonylamino (Z-group, Cbz) substituent, commonly used to protect amines during synthetic processes.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)17-11-9-15(10-12-17)13-18(19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYLLSSJKNKUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Group:
Introduction of the Methoxycarbonylamino Group: This step involves the use of a suitable amine and a methoxycarbonylating agent under controlled conditions.
Addition of the Methylpropan-2-yl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic Acid
- Structure : Lacks the Boc-protected phenyl group at the 3-position. Instead, it has a simple phenyl group.
- Key Differences :
- Reduced steric bulk due to the absence of the Boc group.
- Lower molecular weight (299.32 g/mol vs. ~400–450 g/mol estimated for the target compound).
- Likely higher solubility in polar solvents compared to the Boc-containing target.
- Applications : Serves as a chiral building block in peptide synthesis.
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Structure : Features a trifluoroacetyl (TFA) group instead of the Boc/Cbz groups.
- Key Differences: Electron-Withdrawing TFA Group: Increases acidity of the propanoic acid (pKa ~1–2 vs. ~4–5 for Boc/Cbz derivatives).
- Applications : Used in proteomics research and as a stable intermediate.
3-[4-[2-[5-Methyl-2-(2-phenoxyphenyl)-1,3-oxazol-4-yl]ethoxy]phenyl]propanoic Acid Derivatives
- Structure: Incorporates a phenoxyphenyl-oxazolyl ethoxy chain and a propan-2-yloxycarbonylamino methyl group.
- Key Differences: Extended Hydrophobic Chain: May improve membrane permeability but reduce aqueous solubility.
- Applications : Similar scaffolds are explored for anti-inflammatory or anticancer activity.
Antimicrobial Propanoic Acid Derivatives
- Structure: 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid and analogs.
- Key Differences: Quinoline Moiety: Provides planar aromaticity for DNA intercalation or enzyme inhibition. Activity: Demonstrated moderate broad-spectrum antimicrobial activity (e.g., against E. coli and S. aureus).
- Implications for Target Compound : The Boc/Cbz groups in the target may reduce antimicrobial efficacy due to steric hindrance but improve metabolic stability.
Research Findings and Implications
- Synthetic Methods : The target compound likely requires multi-step synthesis involving Boc/Cbz protection, similar to the coupling reactions described for pyrazine-carboxamide derivatives in .
- Cbz Group: Offers reversible protection for amines, critical in peptide synthesis.
- Contradictions: While quinoline derivatives () show antimicrobial activity, the Boc/Cbz groups in the target may hinder target binding, suggesting a trade-off between stability and efficacy.
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